Guanosine 5'-diphosphate
Overview
Description
Guanosine-5’-diphosphate is a nucleoside diphosphate composed of the nucleoside guanosine and two phosphate groups. It is a key intermediate in various biochemical processes, particularly in the synthesis and metabolism of nucleic acids. Guanosine-5’-diphosphate plays a crucial role in cellular signaling and energy transfer within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: Guanosine-5’-diphosphate can be synthesized through the enzymatic phosphorylation of guanosine-5’-monophosphate. This process involves the use of specific kinases that facilitate the addition of a phosphate group to guanosine-5’-monophosphate, resulting in the formation of guanosine-5’-diphosphate .
Industrial Production Methods: In industrial settings, guanosine-5’-diphosphate is often produced using recombinant Escherichia coli strains. These strains are genetically engineered to overexpress enzymes involved in the biosynthetic pathway of guanosine nucleotides. The production process typically involves fed-batch fermentation, where the growth conditions are optimized to maximize the yield of guanosine-5’-diphosphate .
Chemical Reactions Analysis
Types of Reactions: Guanosine-5’-diphosphate undergoes various chemical reactions, including hydrolysis, phosphorylation, and glycosylation. It can be hydrolyzed to guanosine and inorganic phosphate by the action of nucleotidases . Additionally, it can be phosphorylated to guanosine-5’-triphosphate by pyruvate kinase in the presence of phosphoenolpyruvate .
Common Reagents and Conditions:
Hydrolysis: Catalyzed by nucleotidases, typically under physiological conditions.
Phosphorylation: Requires pyruvate kinase and phosphoenolpyruvate as reagents.
Glycosylation: Involves the use of glycosyltransferases and nucleotide sugars such as guanosine-5’-diphosphoglucose.
Major Products:
Hydrolysis: Guanosine and inorganic phosphate.
Phosphorylation: Guanosine-5’-triphosphate.
Glycosylation: Various glycosylated derivatives, depending on the specific glycosyltransferase and nucleotide sugar used.
Scientific Research Applications
Guanosine-5’-diphosphate is extensively used in scientific research due to its involvement in numerous cellular processes. Some of its key applications include:
Cell Signaling: Guanosine-5’-diphosphate is a critical regulator of GTPases, which act as molecular switches in signal transduction pathways.
Enzyme Kinetics: It is used to study the kinetics and characteristics of GTPases, particularly those associated with G-protein coupled receptors.
RNA Biosynthesis: Guanosine-5’-diphosphate serves as a substrate for pyruvate kinase to produce guanosine-5’-triphosphate, which is essential for RNA biosynthesis.
Neuroscience Research: It is used to investigate the role of guanosine nucleotides in neurological disorders and their potential therapeutic applications.
Mechanism of Action
Guanosine-5’-diphosphate exerts its effects primarily through its role as a regulator of GTPases. GTPases cycle between an active GTP-bound state and an inactive guanosine-5’-diphosphate-bound state. This cycling is crucial for the regulation of various cellular processes, including signal transduction, cytoskeletal rearrangements, and gene expression . Guanosine-5’-diphosphate binds to GTPases, causing a conformational change that inactivates the enzyme and terminates the signaling event .
Comparison with Similar Compounds
Adenosine-5’-diphosphate (ADP): Involved in energy transfer and cellular respiration.
Cytidine-5’-diphosphate (CDP): Plays a role in lipid metabolism and RNA synthesis.
Uridine-5’-diphosphate (UDP): Important for glycosylation reactions and carbohydrate metabolism.
Properties
IUPAC Name |
[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O11P2/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(25-9)1-24-28(22,23)26-27(19,20)21/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H2,19,20,21)(H3,11,13,14,18)/t3-,5-,6-,9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGWNDRXFNXRZMB-UUOKFMHZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)N=C(NC2=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)O)O)N=C(NC2=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5O11P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90163254 | |
Record name | Guanosine diphosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90163254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
443.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Guanosine diphosphate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001201 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
146-91-8, 157420-46-7 | |
Record name | GDP | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=146-91-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Guanosine diphosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000146918 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Guanosine-5'-Diphosphate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04315 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Benzene, 1,3-diisocyanatomethyl-, homopolymer, polypropylene glycol mono-Bu ether- and 2-pyridineethanol-blocked | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Guanosine diphosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90163254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Guanosine diphosphate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001201 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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